molecular formula C6H12OS3 B14745674 O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate CAS No. 5344-19-4

O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate

Cat. No.: B14745674
CAS No.: 5344-19-4
M. Wt: 196.4 g/mol
InChI Key: GSFBNXHEKQIGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate is an organic compound with the molecular formula C6H12OS3 It is a dithiocarbonate ester, characterized by the presence of both ethyl and methylthio groups attached to the dithiocarbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate typically involves the reaction of ethyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkyl halide such as methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield O-ethyl thiocarbonate and sulfate as final products .

Scientific Research Applications

O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate has several scientific research applications:

Mechanism of Action

The mechanism by which O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ethyl and methylthio groups attached to the dithiocarbonate structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

5344-19-4

Molecular Formula

C6H12OS3

Molecular Weight

196.4 g/mol

IUPAC Name

O-ethyl 2-methylsulfanylethylsulfanylmethanethioate

InChI

InChI=1S/C6H12OS3/c1-3-7-6(8)10-5-4-9-2/h3-5H2,1-2H3

InChI Key

GSFBNXHEKQIGMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.